

Application Notes and Protocols: Williamson Ether Synthesis of Salicylamide O-acetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Salicylamide O-acetic acid*

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Introduction

Salicylamide O-acetic acid, also known as 2-(2-carbamoylphenoxy)acetic acid, is a derivative of salicylamide with potential applications in pharmaceuticals as an analgesic and anti-inflammatory agent. Its synthesis is a key step for further research into its biological activities and for the development of new therapeutic agents. The Williamson ether synthesis is a straightforward and widely used method for preparing ethers, and in this case, it is applied to the O-alkylation of salicylamide to produce **Salicylamide O-acetic acid**. This document provides detailed application notes and protocols for this synthesis.

Chemical Properties and Data

A comprehensive summary of the physical and chemical properties of the key compounds involved in this synthesis is provided below.

Property	Salicylamide (Starting Material)	Chloroacetic Acid (Reagent)	Salicylamide O- acetic acid (Product)
Molecular Formula	C ₇ H ₇ NO ₂	C ₂ H ₃ ClO ₂	C ₉ H ₉ NO ₄
Molecular Weight	137.14 g/mol	94.50 g/mol	195.17 g/mol [1]
Appearance	White crystalline powder	Colorless crystals	Crystalline solid
Melting Point	140-144 °C	61-63 °C	221 °C
Solubility	Soluble in ethanol, ether, hot water	Soluble in water, ethanol, ether	Soluble in aqueous alkali

Spectroscopic Data

Characterization of the starting material and the final product is crucial for confirming the success of the synthesis. The following tables summarize the key spectroscopic data for salicylamide and **Salicylamide O-acetic acid**.

Table 1: ¹H NMR Data (DMSO-d₆)

Compound	Chemical Shift (ppm) and Multiplicity	Assignment
Salicylamide	~7.9 (br s, 1H), ~7.4 (br s, 1H)	-CONH ₂ protons
~7.8 (dd, 1H)	Aromatic H	
~7.3 (ddd, 1H)	Aromatic H	
~6.8 (m, 2H)	Aromatic H	
~13.5 (br s, 1H)	Phenolic -OH proton	
Salicylamide O-acetic acid	7.6-7.2 (m, 4H)	Aromatic H
4.7 (s, 2H)	-O-CH ₂ -COOH	
7.9 (br s, 1H), 7.5 (br s, 1H)	-CONH ₂ protons	
~13.0 (br s, 1H)	Carboxylic acid -COOH proton	

Note: The chemical shifts for **Salicylamide O-acetic acid** are based on typical values for similar structures and data available in chemical databases.[\[1\]](#)

Table 2: ¹³C NMR Data (DMSO-d₆)

Compound	Chemical Shift (ppm)	Assignment
Salicylamide	~169.0	-CONH ₂
~158.0	C-OH	
~133.0, 129.0, 118.0, 116.0	Aromatic CHs	
~117.0	Aromatic C-CONH ₂	
Salicylamide O-acetic acid	~170.0	-COOH
~168.0	-CONH ₂	
~155.0	C-O	
~132.0, 128.0, 122.0, 115.0	Aromatic CHs	
~120.0	Aromatic C-CONH ₂	
~65.0	-O-CH ₂ -COOH	

Note: The chemical shifts for **Salicylamide O-acetic acid** are based on typical values for similar structures and data available in chemical databases.[\[1\]](#)

Table 3: IR Data (KBr, cm⁻¹)

Compound	Wavenumber (cm ⁻¹) and Description	Assignment
Salicylamide	3398, 3190 (strong, sharp)	-NH ₂ stretching
~3000-3500 (broad)	Phenolic -OH stretching	
1670-1630 (strong)	C=O stretching (amide I)	
~1600, 1480	Aromatic C=C stretching	
Salicylamide O-acetic acid	~3400, 3200 (strong, sharp)	-NH ₂ stretching
2500-3300 (very broad)	Carboxylic acid O-H stretching	
~1730 (strong)	C=O stretching (carboxylic acid)	
~1650 (strong)	C=O stretching (amide I)	
~1600, 1490	Aromatic C=C stretching	
~1250 (strong)	C-O stretching (ether)	

Experimental Protocol: Williamson Ether Synthesis of Salicylamide O-acetic acid

This protocol is adapted from established procedures for Williamson ether synthesis.

Materials:

- Salicylamide
- Chloroacetic acid
- Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
- Distilled water
- Ethanol or Dimethylformamide (DMF) (optional, as solvent)

- Hydrochloric acid (HCl), concentrated and dilute solutions
- Anhydrous sodium sulfate or magnesium sulfate
- Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle or water bath
- Magnetic stirrer and stir bar
- Separatory funnel
- Büchner funnel and filter flask
- Beakers and Erlenmeyer flasks
- pH paper or pH meter
- Rotary evaporator (optional)

Procedure:

- Deprotonation of Salicylamide:
 - In a round-bottom flask, dissolve a specific molar equivalent of salicylamide in a suitable solvent such as ethanol or DMF. If using an aqueous base, water can be the solvent.
 - Add one molar equivalent of a strong base, such as sodium hydroxide, to the solution.
 - Stir the mixture at room temperature until the salicylamide is fully deprotonated to form the sodium phenoxide salt. This can be observed by the dissolution of the starting material.
- Alkylation Reaction:

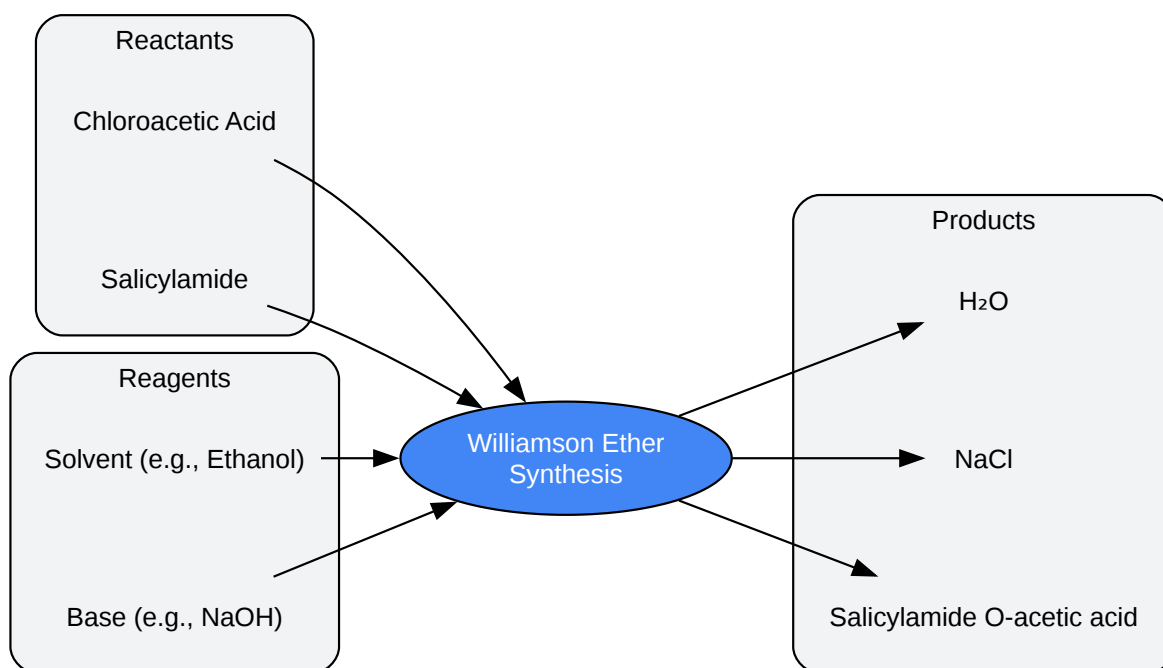
- To the solution of the salicylamide phenoxide, add one molar equivalent of chloroacetic acid.
- Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction temperature will depend on the solvent used (e.g., ~78 °C for ethanol).
- Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
- Work-up and Isolation:
 - After the reaction is complete, cool the mixture to room temperature.
 - If a solid precipitates, it may be the sodium salt of the product. Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3 to precipitate the free carboxylic acid.
 - If no solid forms, transfer the reaction mixture to a separatory funnel.
 - If an organic solvent was used, it can be removed under reduced pressure. The residue is then dissolved in water and acidified as described above.
 - Extract the aqueous solution with a suitable organic solvent like diethyl ether or ethyl acetate.
 - Combine the organic extracts and wash them with brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
 - Filter off the drying agent and evaporate the solvent to obtain the crude **Salicylamide O-acetic acid**.
- Purification:
 - Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetone/water, to obtain pure **Salicylamide O-acetic acid**.
 - Dry the purified crystals in a desiccator or under vacuum.

- Characterization:

- Determine the melting point of the purified product and compare it to the literature value (221 °C).
- Obtain ^1H NMR, ^{13}C NMR, and IR spectra to confirm the structure of the synthesized **Salicylamide O-acetic acid**.

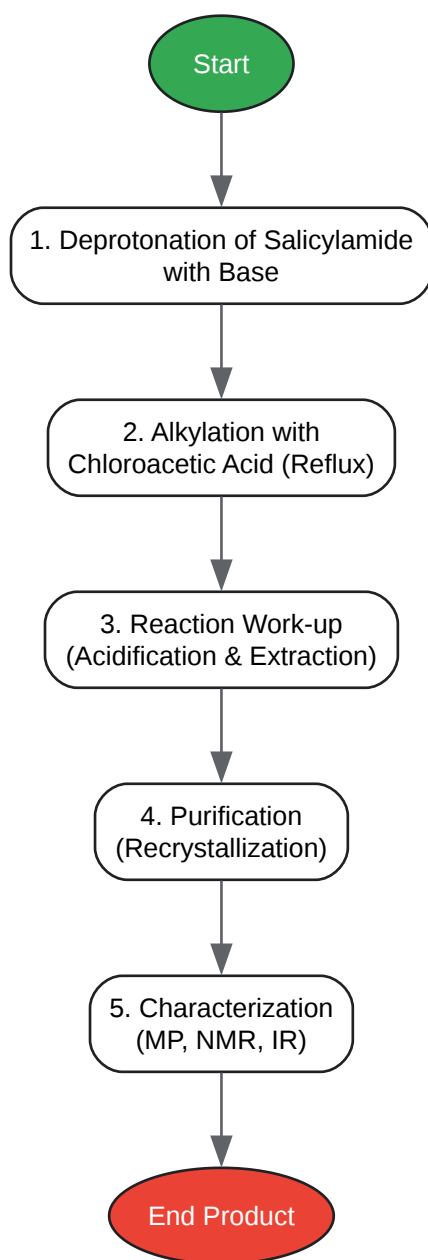
Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.



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Caption: Chemical reaction scheme for the Williamson ether synthesis of **Salicylamide O-acetic acid**.



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Caption: Experimental workflow for the synthesis of **Salicylamide O-acetic acid**.

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References

- 1. The Williamson Ether Synthesis [cs.gordon.edu]
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